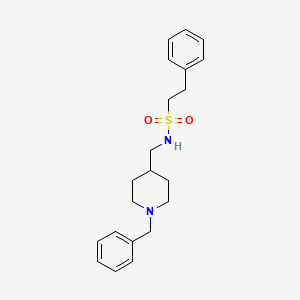

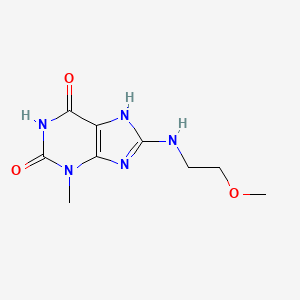

N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, also known as BPES, is a chemical compound that has gained significant attention in the field of scientific research. BPES is a potent and selective inhibitor of the sigma-1 receptor, which has been implicated in a wide range of physiological and pathological processes. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, also known as N-[(1-benzylpiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals, particularly in the field of pain management. Its structure suggests it could be a candidate for creating new analgesics with fewer side effects compared to traditional opioids . Researchers are exploring its efficacy and safety profiles to develop medications that can provide effective pain relief without the high risk of addiction.

Neurological Research

In neurological research, this compound is being studied for its potential effects on the central nervous system. Its interaction with various neurotransmitter systems could lead to new treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and epilepsy . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for these applications.

Cancer Treatment

Preliminary studies suggest that this compound might have anti-cancer properties. Researchers are investigating its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines . This could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects than current treatments.

Anti-inflammatory Applications

The compound is also being explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and autoimmune disorders . By targeting specific pathways involved in the inflammatory response, this compound could help develop new treatments that reduce inflammation and improve patient outcomes.

Antimicrobial Research

Another area of interest is the compound’s potential as an antimicrobial agent. With the rise of antibiotic-resistant bacteria, there is a critical need for new antimicrobial compounds . Researchers are studying this compound’s ability to inhibit the growth of various bacterial and fungal pathogens, which could lead to the development of new antibiotics.

Psychiatric Applications

In psychiatric research, this compound is being investigated for its potential use in treating mental health disorders such as depression, anxiety, and schizophrenia . Its effects on neurotransmitter systems and receptor sites could provide new insights into the mechanisms underlying these disorders and lead to the development of more effective treatments.

Cardiovascular Research

The compound’s effects on the cardiovascular system are also being studied. Researchers are exploring its potential to treat conditions such as hypertension, heart failure, and arrhythmias . By understanding how this compound interacts with cardiovascular tissues and signaling pathways, new therapeutic strategies could be developed to improve heart health.

Metabolic Disorders

Finally, this compound is being researched for its potential in treating metabolic disorders such as diabetes and obesity . Its ability to modulate metabolic pathways and improve insulin sensitivity could lead to new treatments that help manage these conditions more effectively.

These applications highlight the diverse potential of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide in various fields of scientific research. Each area offers promising avenues for further investigation and development.

Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

Based on its structural similarity to other benzylpiperidine derivatives, it is likely that it interacts with its target enzyme, acetylcholinesterase, and inhibits its activity . This inhibition could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling.

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c24-26(25,16-13-19-7-3-1-4-8-19)22-17-20-11-14-23(15-12-20)18-21-9-5-2-6-10-21/h1-10,20,22H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWMHPWULAMTBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)

![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)

![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)